N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide is an organic compound with the molecular formula C12H18N2O5S. It is known for its applications in various scientific fields due to its unique chemical structure and properties. This compound is often used in research and industrial applications, particularly in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
The primary target of p18SMI-21 is the INK4C (p18INK4C or p18) . This protein is a member of the INK4 family of cyclin-dependent kinase inhibitors and plays a crucial role in cell cycle regulation .
Mode of Action
p18SMI-21 acts as a small molecule inhibitor of p18INK4C . It binds to the p18 protein, thereby inhibiting its function
Biochemical Pathways
The inhibition of p18INK4C by p18SMI-21 affects the cell cycle regulation pathway . This can lead to the promotion of cell proliferation and expansion, particularly in the context of hematopoietic stem cells (HSCs) . The downstream effects of this pathway alteration can vary depending on the cell type and the specific biological context.
Result of Action
The inhibition of p18INK4C by p18SMI-21 can promote the expansion of HSCs . This has potential therapeutic implications for conditions that could benefit from enhanced HSC proliferation, such as hematological malignancies and immune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the sulfonamide attacks the electrophilic carbon of the chloroethanol, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylacetamides .
Scientific Research Applications
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide: Known for its unique sulfonyl and acetamide groups.
N-(3-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide: Similar structure but with the sulfonyl group in a different position.
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)ethanamide: Similar but with an ethanamide group instead of acetamide
Uniqueness
This compound stands out due to its specific positioning of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYBWFBHHFQGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383419 | |
Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20535-76-6 | |
Record name | N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.